Fmoc-Pen(Trt)-OH

Catalog No.
S827903
CAS No.
201531-88-6
M.F
C39H35NO4S
M. Wt
613,78 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pen(Trt)-OH

CAS Number

201531-88-6

Product Name

Fmoc-Pen(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid

Molecular Formula

C39H35NO4S

Molecular Weight

613,78 g/mole

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1

InChI Key

XSGMGAINOILNJR-PGUFJCEWSA-N

SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

201531-88-6;Fmoc-Pen(Trt)-OH;FMOC-S-TRITYL-L-PENICILLAMINE;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-3-(tritylthio)butanoicacid;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-3-[(triphenylmethyl)sulfanyl]butanoicacid;Fmoc-pen(trt);SCHEMBL118262;CTK4E3419;MolPort-006-705-794;XSGMGAINOILNJR-PGUFJCEWSA-N;ACT10377;ANW-74539;MFCD00237388;ZINC71788116;AKOS015895566;RTX-012381;AK-48000;AN-30001;SC-26571;DB-038111;KB-254040;ST51052986;I06-1183;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(triphenylmethyl)thio]-;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanyl-butanoicacid

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Fmoc-Pen(Trt)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-S-trityl-D-penicillamine, is a significant compound in peptide synthesis. It features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino group, and the trityl (Trt) group, which safeguards the thiol group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to facilitate the construction of peptides with specific sequences and functionalities. The D-configuration of penicillamine in this compound imparts unique properties compared to its L-counterparts, making it valuable for various applications in chemistry and biology .

  • It may cause mild skin and eye irritation upon contact [].
  • Organic solvents used during SPPS, like DMF, can be harmful and require proper handling procedures.

Fmoc-Pen(Trt)-OH, also known as N-Fmoc-S-trityl-L-penicillamine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids found in proteins and other biological molecules.

Building Block for Peptide Chains

Fmoc-Pen(Trt)-OH is a derivative of the amino acid L-penicillamine. It contains two important functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the amino group (N-terminus) of the penicillamine during peptide chain elongation. Protection prevents unwanted reactions with the amino group while allowing coupling with other amino acid building blocks [].
  • Trityl (Trt): This group protects the thiol group (sulfhydryl group) of the penicillamine side chain. This protection is crucial for incorporating penicillamine into peptides while maintaining its specific chemical properties during synthesis [].

During SPPS, Fmoc-Pen(Trt)-OH is attached to a solid support resin. The Fmoc group is then selectively removed (deprotection) to expose the free amino group. This allows the coupling of another amino acid building block with a complementary reactive group. The cycle of deprotection, coupling, and deprotection is repeated until the desired peptide sequence is obtained. Finally, the peptide is cleaved from the resin, and the Trt group is removed to reveal the final penicillamine-containing peptide [].

Types of Reactions

  • Deprotection Reactions: Fmoc-Pen(Trt)-OH undergoes selective deprotection to remove the Fmoc and Trt groups. The Fmoc group is typically removed using a base such as piperidine, while the Trt group is cleaved using an acid like trifluoroacetic acid.
  • Coupling Reactions: This compound can participate in peptide coupling reactions where its amino group reacts with carboxyl groups from other amino acids to form peptide bonds.

Common Reagents and Conditions

  • Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for Trt removal.
  • Coupling: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are commonly used .

Fmoc-Pen(Trt)-OH is important in synthesizing peptides that can be integrated into proteins for studying structure-function relationships. Peptides derived from this compound have potential therapeutic applications and can serve as tools for drug discovery. Notably, penicillamine itself is often used to introduce topological constraints into biologically active peptides, enhancing their stability and activity .

The synthesis of Fmoc-Pen(Trt)-OH involves several steps:

  • Protection of the Amino Group: The amino group of D-penicillamine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
  • Protection of the Thiol Group: The thiol group is protected by reacting it with trityl chloride in the presence of a base like triethylamine .

These steps ensure that both functional groups are protected during subsequent reactions, allowing for selective deprotection later.

Fmoc-Pen(Trt)-OH has a wide range of applications:

  • Peptide Synthesis: It is a standard building block for incorporating penicillamine into peptides via SPPS.
  • Protein Engineering: Used for synthesizing peptides that can be integrated into proteins to study their biological functions.
  • Drug Development: Peptides synthesized from this compound can serve as therapeutic agents or tools in drug discovery processes.
  • Biotechnology: Employed in producing peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents .

Interaction studies involving Fmoc-Pen(Trt)-OH focus on its role in peptide synthesis and how synthesized peptides interact with biological targets. For instance, peptides incorporating penicillamine may exhibit unique binding properties due to their structural constraints, which can be studied using various biochemical assays.

Similar Compounds

  • Fmoc-L-Cys(Trt)-OH: Contains L-cysteine instead of D-penicillamine.
  • Fmoc-D-Cys(Trt)-OH: Features D-cysteine instead of D-penicillamine.
  • Fmoc-L-Pen(Trt)-OH: Incorporates L-penicillamine instead of D-penicillamine.

Uniqueness

  • Stereochemistry: The D-configuration of penicillamine provides distinct properties compared to its L-counterparts.
  • Protection Groups: The combination of Fmoc and Trt groups allows for selective protection and deprotection during peptide synthesis, making Fmoc-Pen(Trt)-OH particularly versatile .

XLogP3

8.6

Wikipedia

Fmoc-S-Trityl-L-penicillamine

Dates

Modify: 2023-08-15

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